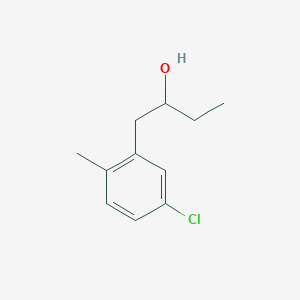

1-(5-Chloro-2-methylphenyl)butan-2-ol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis and Chemical Sciences

Chiral secondary alcohols are of paramount importance in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. pharmtech.comwikipedia.org Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different biological activities, making the control of stereochemistry crucial in the development of pharmaceuticals and agrochemicals. wikipedia.org Chiral secondary alcohols serve as valuable synthons—building blocks that introduce a specific chiral center into a target molecule. pharmtech.com

The synthesis of enantiomerically pure secondary alcohols is a key objective and can be achieved through various methods, including the asymmetric reduction of prochiral ketones using chiral catalysts or enzymes, and the kinetic resolution of racemic mixtures. pharmtech.comencyclopedia.pub These methods have been refined to offer high enantiomeric excess (ee), ensuring the production of the desired stereoisomer in high purity. pharmtech.com The hydroxyl group of these alcohols is a versatile functional handle, readily converted into other functional groups, allowing for further elaboration of the molecular structure. This versatility makes chiral secondary alcohols indispensable in the total synthesis of complex natural products and medicinally active compounds. ru.nl

The Role of Halogenated Aromatic Alcohols in Advanced Organic Transformations

Halogenated aromatic alcohols are crucial intermediates in a multitude of advanced organic transformations. The presence of a halogen atom on the aromatic ring significantly influences the electronic properties of the molecule, often enhancing its reactivity and providing a site for further functionalization through cross-coupling reactions. acs.org Reactions such as the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds, frequently employ halogenated aromatic compounds as starting materials.

Furthermore, the hydroxyl group can direct the regioselectivity of certain reactions and can be a precursor for other functional groups. youtube.com The interplay between the halogen and hydroxyl groups allows for sequential and site-selective modifications, a powerful strategy in the construction of complex molecular architectures. nih.gov Halogenated aromatic compounds are also prevalent in many biologically active molecules, and the introduction of a halogen can modulate a compound's pharmacokinetic and pharmacodynamic properties. acs.org The deoxygenative halogenation of alcohols is another important transformation, providing a direct route to alkyl halides which are themselves versatile synthetic intermediates. acs.org

Rationale for Dedicated Research on 1-(5-Chloro-2-methylphenyl)butan-2-ol

The specific structure of this compound presents a compelling case for dedicated research. It combines three key structural features, each contributing to its potential utility:

A Chiral Secondary Alcohol: As discussed, this functional group is a cornerstone of asymmetric synthesis, imbuing the molecule with stereochemical importance.

A Chlorinated Aromatic Ring: The chloro substituent provides a handle for cross-coupling reactions, enabling the construction of more complex molecules. It also influences the electronic nature of the aryl ring.

A Methylated Phenyl Group: The methyl group can affect the steric environment around the adjacent chloro and alcohol-bearing substituents, potentially influencing the stereochemical outcome of reactions.

The combination of these features in a single molecule makes this compound a potentially valuable intermediate for the synthesis of novel chiral ligands, pharmaceuticals, and functional materials. Research into its synthesis, resolution, and reactivity would likely uncover new synthetic methodologies and contribute to a deeper understanding of the interplay between these important functional groups.

Overview of Research Disciplines Intersecting with this compound Chemistry

The study of this compound and related substituted aryl alcohols intersects with a variety of scientific disciplines:

Synthetic Organic Chemistry: This is the core discipline concerned with the preparation, and transformation of the molecule. encyclopedia.pubncert.nic.in

Asymmetric Catalysis: The chiral nature of the alcohol lends itself to applications in the development and testing of new asymmetric catalysts. pharmtech.com

Medicinal Chemistry: Given that many pharmaceuticals contain chiral centers and halogenated aromatic moieties, this compound could serve as a precursor to new drug candidates. smolecule.com

Materials Science: Aryl compounds are often used in the creation of novel materials with specific electronic or optical properties. The unique substitution pattern of this molecule could be exploited in this area.

Chemical Engineering: The scale-up of synthetic routes to this and similar compounds for industrial applications falls within the purview of chemical engineering. pharmtech.com

The following tables provide representative data for the compound this compound, based on its chemical structure.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 200.69 g/mol |

| Canonical SMILES | CCC(C1=CC(Cl)=C(C)C=C1)O |

| InChI Key | InChIKey=FHNCSFBTCVPBQI-UHFFFAOYSA-N |

| CAS Number | Not available |

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 200.081143 g/mol |

| Monoisotopic Mass | 200.081143 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 13 |

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. libretexts.orgyoutube.com For this compound, two primary disconnection strategies emerge, focusing on the formation of the carbon skeleton.

Strategy A: C1-C2 Bond Disconnection

This strategy involves disconnecting the bond between the first and second carbon of the butanol chain. This leads to a (5-chloro-2-methylphenyl)methyl synthon and a propyl synthon. In the forward synthesis, this translates to the nucleophilic addition of a propyl organometallic reagent to 5-chloro-2-methylbenzaldehyde (B1590299).

Strategy B: C2-C3 Bond Disconnection

Alternatively, disconnection of the C2-C3 bond of the butanol chain suggests a (5-chloro-2-methylphenyl)ethyl synthon and an ethyl synthon. The forward reaction would involve the addition of an ethyl organometallic reagent to 1-(5-chloro-2-methylphenyl)ethanone.

Strategy C: C-C Bond Formation via Reduction

A third approach involves first synthesizing the corresponding ketone, 1-(5-chloro-2-methylphenyl)butan-2-one. The target alcohol is then obtained through the selective reduction of the carbonyl group. This disconnection relies on established methods for ketone synthesis, such as Friedel-Crafts acylation, followed by a reduction step.

These strategies provide distinct pathways to the target molecule, each with its own set of advantages and challenges regarding starting material availability, reaction efficiency, and stereochemical control.

Classical and Modern Approaches to Carbon-Carbon Bond Formation Leading to the Butan-2-ol Scaffold

The formation of carbon-carbon bonds is fundamental to the construction of organic molecules. dalalinstitute.com For the synthesis of this compound, several classical and modern methods can be employed, primarily involving the addition of organometallic reagents to carbonyl precursors.

Grignard Reagent Mediated Additions to Aldehydes and Ketones for Butanol Synthesis

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds by reacting with electrophilic carbonyl carbons in aldehydes and ketones. masterorganicchemistry.com

Following Retrosynthetic Strategy A, the synthesis would involve the reaction of propylmagnesium bromide with 5-chloro-2-methylbenzaldehyde. The Grignard reagent, prepared from 1-bromopropane and magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (THF), adds to the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound. chemspider.com

Alternatively, based on Strategy B, ethylmagnesium bromide can be reacted with 1-(5-chloro-2-methylphenyl)ethanone. This ketone can be synthesized via Friedel-Crafts acylation of 4-chlorotoluene using acetyl chloride and a Lewis acid catalyst. The addition of the ethyl Grignard reagent to the ketone, followed by acidic workup, affords the target alcohol.

| Precursor | Grignard Reagent | Solvent | Product |

| 5-Chloro-2-methylbenzaldehyde | Propylmagnesium bromide | THF or Diethyl Ether | This compound |

| 1-(5-Chloro-2-methylphenyl)ethanone | Ethylmagnesium bromide | THF or Diethyl Ether | This compound |

Organolithium Chemistry in the Construction of Secondary Alcohols

Organolithium reagents are another class of potent nucleophiles that react readily with aldehydes and ketones to form alcohols. wikipedia.orgmasterorganicchemistry.com They are generally more reactive than their Grignard counterparts. dalalinstitute.com

The synthetic pathways are analogous to those using Grignard reagents. Propyllithium can be added to 5-chloro-2-methylbenzaldehyde, or ethyllithium can be added to 1-(5-chloro-2-methylphenyl)ethanone. These reactions are typically performed at low temperatures in inert solvents like THF or hexane to control their high reactivity. An acidic workup is also required to furnish the final alcohol product. masterorganicchemistry.com While highly effective, the pyrophoric nature of some organolithium reagents requires careful handling.

Catalytic Hydrogenation and Reduction Strategies for Carbonyl Precursors

This approach first constructs the ketone, 1-(5-chloro-2-methylphenyl)butan-2-one, which is then reduced to the target secondary alcohol. The ketone can be prepared via Friedel-Crafts acylation of 4-chlorotoluene with butanoyl chloride.

The reduction of a ketone to a secondary alcohol is a common and efficient transformation. libretexts.org Several reagents can achieve this selectively.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.comkhanacademy.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. NaBH₄ is preferred for its safety and ease of handling compared to more powerful reducing agents. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ also efficiently reduces ketones to alcohols. However, it also reduces many other functional groups and reacts violently with protic solvents, requiring the use of anhydrous ethers like THF or diethyl ether.

Catalytic Hydrogenation: Aryl alkyl ketones can be selectively reduced to the corresponding alcohols using catalytic hydrogenation. beilstein-journals.org Catalysts such as palladium on carbon (Pd/C) under an atmosphere of hydrogen can be effective. nih.govlibretexts.org Reaction conditions must be carefully controlled to prevent over-reduction (hydrogenolysis) of the resulting benzylic alcohol to an alkylbenzene. tandfonline.com

| Reducing Agent | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones, easy to handle. cdnsciencepub.com |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether (anhydrous) | Very powerful, less selective, reacts with protic solvents. |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate (B1210297) | Heterogeneous catalysis, risk of over-reduction. libretexts.org |

Since the C2 of the butanol chain in the target molecule is a chiral center, controlling the stereochemistry during the reduction of the prochiral ketone precursor is a key challenge in advanced synthesis. Asymmetric reduction methods can be employed to produce a specific enantiomer of the alcohol.

One of the most effective methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (like borane-THF complex). wikipedia.orgrsc.org The catalyst creates a chiral environment around the ketone, directing the hydride delivery from the borane to one face of the carbonyl group preferentially. researchgate.netmagritek.com By selecting the appropriate enantiomer of the catalyst (derived from (S)- or (R)-proline), one can selectively synthesize either the (S)- or (R)-enantiomer of this compound with high enantiomeric excess (e.e.). nih.gov

Biocatalysis, using enzymes such as ketone reductases from microorganisms, also presents a powerful method for the stereoselective reduction of ketones, often providing exceptionally high enantioselectivity under mild reaction conditions. nih.govnih.gov

An exploration of sophisticated synthetic strategies for the targeted synthesis of this compound reveals a landscape rich with advanced catalytic methodologies. This article delves into the nuanced approaches for constructing the core structure of this molecule, focusing on the formation of the aryl-alkyl bond, the specific functionalization of the aromatic ring, and the stereocontrolled introduction of the chiral alcohol moiety. The discussion will encompass modern palladium-catalyzed cross-coupling reactions, classical electrophilic aromatic substitutions, and cutting-edge enantioselective techniques that leverage transition metal catalysis and bespoke chiral ligand design.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-3-11(13)7-9-6-10(12)5-4-8(9)2/h4-6,11,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJNLHUUVWCBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CC(=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways Involving 1 5 Chloro 2 Methylphenyl Butan 2 Ol

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic position of 1-(5-chloro-2-methylphenyl)butan-2-ol is prone to nucleophilic substitution. Due to the secondary nature of the alcohol and the potential for stabilization of a carbocation intermediate by the adjacent phenyl ring, these reactions are anticipated to proceed predominantly through an S(_N)1 mechanism. libretexts.orglibretexts.org

The reaction is typically initiated by protonation of the hydroxyl group in the presence of a strong acid, such as a hydrogen halide (HX). libretexts.org This converts the poor leaving group, hydroxide (B78521) (OH), into a good leaving group, water (H(_2)O). Subsequent departure of the water molecule generates a secondary benzylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the aromatic ring, which significantly favors the S(_N)1 pathway over an S(_N)2 mechanism. libretexts.orgucalgary.ca Finally, a nucleophile attacks the carbocation to yield the substitution product.

Mechanism of S(_N)1 Reaction:

Protonation of the hydroxyl group: The alcohol acts as a base, accepting a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized secondary benzylic carbocation.

Nucleophilic attack: A nucleophile attacks the electrophilic carbocation, forming a new bond.

The reactivity order for hydrogen halides in such reactions is typically HI > HBr > HCl. libretexts.org For reactions with less nucleophilic halides like chloride, a Lewis acid such as zinc chloride (ZnCl(_2)) may be required to facilitate the reaction. libretexts.orgunco.edu

| Reactant | Conditions | Probable Mechanism | Product |

| HCl | ZnCl(_2) | S(_N)1 | 2-Chloro-1-(5-chloro-2-methylphenyl)butane |

| HBr | Heat | S(_N)1 | 2-Bromo-1-(5-chloro-2-methylphenyl)butane |

| PBr(_3) | S(_N)2 (less likely) | 2-Bromo-1-(5-chloro-2-methylphenyl)butane | |

| SOCl(_2) | Pyridine (B92270) | S(_N)i | 2-Chloro-1-(5-chloro-2-methylphenyl)butane |

Electrophilic Aromatic Substitution Pathways on the Substituted Phenyl Ring

The existing substituents on the phenyl ring of this compound—the chloro group and the methyl group—direct the position of any subsequent electrophilic aromatic substitution.

Methyl Group (-CH(_3)): An alkyl group is an activating substituent and an ortho, para-director due to its electron-donating inductive effect. libretexts.orglibretexts.org

Chloro Group (-Cl): A halogen is a deactivating substituent due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs. libretexts.org

The directing effects of these two groups are therefore synergistic in some positions and competitive in others. For an incoming electrophile, the potential sites of substitution are the carbons at positions 3, 4, and 6 of the phenyl ring. The directing effects of the methyl and chloro groups can lead to a mixture of isomeric products, and the precise ratio is often determined experimentally. stackexchange.com In the case of o-chlorotoluene, nitration can yield a mixture of products, indicating that the directing effects of the methyl and chloro groups are of similar magnitude. libretexts.orgstackexchange.com

| C6 | para (activating) | meta (deactivating) | Likely |

Given these competing influences, predicting a single major product is challenging without empirical data. However, positions 4 and 6 are generally favored due to the directing effects of the substituents. libretexts.orglibretexts.org

Mechanisms of Hydroxyl Group Reactivity

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(5-chloro-2-methylphenyl)butan-2-one. libretexts.org This transformation is a common and crucial reaction in organic synthesis. A variety of oxidizing agents can accomplish this, and the choice of reagent can depend on the desired reaction conditions (e.g., mildness, cost, and environmental impact).

Common oxidizing agents for secondary alcohols include:

Chromium-based reagents: Chromic acid (H(_2)CrO(_4)), prepared from chromium trioxide (CrO(_3)) or sodium dichromate (Na(_2)Cr(_2)O(_7)) in sulfuric acid (Jones reagent), is a strong oxidizing agent. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can also be used. libretexts.org

Manganese-based reagents: Potassium permanganate (B83412) (KMnO(_4)) is a powerful oxidizing agent.

TEMPO-catalyzed oxidations: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or iodobenzene (B50100) dichloride offer a milder and more selective method. organic-chemistry.org

Photochemical oxidation: Green chemistry protocols have been developed that use a photocatalyst, such as thioxanthenone, and molecular oxygen from the air as the oxidant. rsc.orgrsc.org

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the chromium species to form the carbon-oxygen double bond. libretexts.org

| Oxidizing Agent | Conditions | Product |

| CrO(_3), H(_2)SO(_4), acetone | Jones Oxidation | 1-(5-Chloro-2-methylphenyl)butan-2-one |

| Pyridinium chlorochromate (PCC) | CH(_2)Cl(_2) | 1-(5-Chloro-2-methylphenyl)butan-2-one |

| TEMPO, NaOCl | Biphasic solvent | 1-(5-Chloro-2-methylphenyl)butan-2-one |

| Thioxanthenone, O(_2) (air) | Light (hν) | 1-(5-Chloro-2-methylphenyl)butan-2-one |

The acid-catalyzed dehydration of this compound is expected to produce a mixture of alkenes. This reaction typically proceeds through an E1 mechanism, which is favored for secondary and tertiary alcohols, especially benzylic ones. ucalgary.calibretexts.org

The mechanism involves the following steps:

Protonation of the hydroxyl group: An acid catalyst protonates the -OH group, turning it into a good leaving group (H(_2)O). libretexts.org

Carbocation formation: The water molecule departs, generating the same resonance-stabilized secondary benzylic carbocation intermediate as in the S(_N)1 reaction.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Deprotonation can occur from either C1 or C3, leading to a mixture of alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. However, the formation of a conjugated system is a powerful driving force, so the product with the double bond conjugated with the aromatic ring is often favored. ucalgary.ca

Possible Dehydration Products:

| Product Name | Structure | Stability |

|---|---|---|

| (E/Z)-1-(5-Chloro-2-methylphenyl)but-1-ene | Conjugated double bond | Thermodynamically favored |

Ethers can be synthesized from this compound using the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves a two-step process:

Deprotonation: The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH) or an alkali metal like sodium, to form the corresponding alkoxide.

Nucleophilic substitution: The resulting alkoxide acts as a nucleophile and displaces a halide from a primary alkyl halide in an S(_N)2 reaction. masterorganicchemistry.com

For the Williamson ether synthesis to be successful, the alkyl halide must be primary or methyl. masterorganicchemistry.com Using a secondary or tertiary alkyl halide would lead to elimination as the major competing side reaction, due to the alkoxide also being a strong base. francis-press.com

Example of Williamson Ether Synthesis:

this compound + NaH → Sodium 1-(5-chloro-2-methylphenyl)butan-2-oxide

Sodium 1-(5-chloro-2-methylphenyl)butan-2-oxide + CH(_3)I → 2-Methoxy-1-(5-chloro-2-methylphenyl)butane + NaI

Alternative methods for etherification under milder, non-basic conditions have also been developed, such as using 2-benzyloxy-1-methylpyridinium triflate (BnOPT) for benzylation, which proceeds through an S(_N)1-like pathway. orgsyn.org

Rearrangement Reactions (e.g., Carbocation Rearrangements)

Carbocation rearrangements are common in reactions that proceed through a carbocation intermediate, such as the S(_N)1 and E1 reactions discussed above. psiberg.combyjus.com These rearrangements occur if a more stable carbocation can be formed through the shift of a neighboring group (a hydride or an alkyl group). masterorganicchemistry.comlibretexts.org

In the case of the secondary benzylic carbocation formed from this compound, a 1,2-hydride shift from the C1 position to the C2 position would result in a primary carbocation, which is significantly less stable. A shift from the C3 position would also result in a less stable secondary carbocation that is not benzylic. Therefore, significant rearrangement of the initial secondary benzylic carbocation is unlikely under typical S(_N)1 or E1 conditions because it is already resonance-stabilized. ucalgary.capsiberg.com Any rearrangement would lead to a less stable intermediate, which is not a favorable process.

However, it is important to note that if the starting material were a different isomer, such as 2-(5-chloro-2-methylphenyl)butan-1-ol, a 1,2-hydride shift from the secondary benzylic carbon to the adjacent primary carbocation would be highly favorable, leading to the same resonance-stabilized secondary benzylic carbocation.

Stereochemical Implications of Reaction Mechanisms

The stereochemical fate of the C2 center in this compound during a chemical transformation is a critical aspect of its reactivity. The substitution or elimination reactions at this center can follow distinct mechanistic routes, each with its own stereochemical signature.

The transformation of this compound can result in one of three primary stereochemical outcomes at the chiral center:

Retention of Configuration: This outcome implies that the spatial arrangement of the substituents around the chiral center in the product is identical to that in the reactant. Reactions proceeding with retention of configuration often involve a mechanism where the bond to the stereocenter is not broken, or where the attacking reagent approaches from the same side as the leaving group, often through a double inversion process or the formation of an intermediate that preserves the stereochemistry. For instance, in certain reactions where the alcohol is converted to a better leaving group that then reacts intramolecularly, retention can be observed.

Inversion of Configuration: Inversion of configuration, often referred to as a Walden inversion, results in a product with the opposite spatial arrangement at the stereocenter compared to the starting material. This is the hallmark of a bimolecular nucleophilic substitution (S\N2) reaction. In such a reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, proceeding through a pentacoordinate transition state. For this compound, if the hydroxyl group is first protonated or converted into a good leaving group (e.g., a tosylate or mesylate), a subsequent attack by a nucleophile would likely proceed with inversion of configuration. Nickel-catalyzed cross-coupling reactions of benzylic ethers, which are derivatives of alcohols, have been shown to proceed with a net inversion of stereochemistry at the benzylic carbon. nih.gov This is attributed to an S\N2-like oxidative addition of the nickel catalyst. acs.org

Racemization: Racemization is the formation of an equal mixture of both enantiomers (a racemate) from a single enantiomer of a chiral reactant. This typically occurs when the reaction proceeds through a planar, achiral intermediate, such as a carbocation. In the case of this compound, treatment with a strong acid could lead to the formation of a secondary benzylic carbocation. The p-chloro and o-methyl substituents on the phenyl ring would influence the stability of this carbocation. The incoming nucleophile can then attack this planar carbocation from either face with equal probability, leading to a racemic mixture of the product. This pathway is characteristic of a unimolecular nucleophilic substitution (S\N1) reaction.

The predominant pathway is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, the stability of the potential carbocation intermediate, and the nature of the leaving group.

| Stereochemical Outcome | Governing Mechanism | Key Characteristics | Example Reaction Type (by analogy) |

| Retention | Double Inversion / Intramolecular Attack | Preservation of the spatial arrangement of substituents. | Reactions involving neighboring group participation. |

| Inversion | S\N2 | Nucleophilic attack from the side opposite to the leaving group. | Nucleophilic substitution with a good leaving group and a strong nucleophile. |

| Racemization | S\N1 | Formation of a planar carbocation intermediate. | Solvolysis in a polar, protic solvent with a poor nucleophile. |

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. A lower energy transition state will be more readily achieved, leading to the preferential formation of the corresponding stereoisomer.

In the context of reactions involving this compound, the geometry and energy of the transition states are influenced by steric and electronic factors.

For S\N2 Reactions: The transition state involves a pentacoordinate carbon atom with the incoming nucleophile and the leaving group in apical positions. The three non-reacting substituents lie in a plane. The energy of this transition state is highly sensitive to steric hindrance. For this compound, the bulky 5-chloro-2-methylphenyl group and the ethyl group will create a specific steric environment that will influence the trajectory of the incoming nucleophile. Computational studies on related systems can be used to model the transition state geometry and predict the most favorable approach of the nucleophile. bath.ac.uk

For S\N1 Reactions: While the carbocation intermediate is planar and achiral, the transition states leading to its formation and its subsequent reaction can be influenced by the surrounding chiral environment, potentially leading to a degree of stereoselectivity if ion pairing is significant. However, for a freely solvated carbocation, the two transition states for the attack of the nucleophile from either face are enantiomeric and of equal energy, leading to racemization.

For Diastereoselective Reactions: If the reactant molecule already contains another stereocenter, or if the reaction is carried out in the presence of a chiral catalyst, the transition states leading to different diastereomers will have different energies. For instance, the diastereoselective Ritter reaction of chiral secondary benzylic alcohols has been reported, where an acid-catalyzed reaction leads to the formation of chiral amides with good diastereoselectivity. rsc.org This selectivity arises from the different energies of the diastereomeric transition states, which are influenced by the steric and electronic interactions between the existing stereocenter and the reacting center.

Computational chemistry provides powerful tools to investigate the structure and energy of transition states. youtube.com Methods such as Density Functional Theory (DFT) can be employed to calculate the potential energy surface of a reaction, identify the transition state structures, and determine their relative energies, thereby predicting the stereochemical outcome. nih.gov

| Reaction Type | Transition State Characteristics | Factors Influencing Stereoselectivity |

| S\N2 | Pentacoordinate, trigonal bipyramidal geometry. | Steric hindrance, nucleophile trajectory. |

| S\N1 | Formation of a trigonal planar carbocation. | Solvation, potential for ion pairing. |

| Diastereoselective | Diastereomeric transition states with different energies. | Interactions with existing stereocenters or chiral catalysts. |

Stereochemical Investigations of 1 5 Chloro 2 Methylphenyl Butan 2 Ol

Chirality and Stereogenic Centers in the Molecular Structure

The molecular structure of 1-(5-chloro-2-methylphenyl)butan-2-ol contains a single stereogenic center, which is a carbon atom that is bonded to four different substituent groups. The presence of such a center is the definitive structural feature that gives rise to chirality in the molecule.

The stereogenic center is the second carbon atom (C2) of the butanol chain. The four distinct groups attached to this carbon are:

A hydroxyl group (-OH)

An ethyl group (-CH₂CH₃)

A hydrogen atom (-H)

A 5-chloro-2-methylbenzyl group (-CH₂(C₆H₃)Cl(CH₃))

The arrangement of these four different groups in three-dimensional space cannot be superimposed on its mirror image, which is the fundamental definition of a chiral molecule. This structural feature dictates that the compound can exist as different stereoisomers.

Enantiomerism and Diastereomerism

Given that this compound possesses one stereogenic center, it exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two isomers are designated as (R)-1-(5-chloro-2-methylphenyl)butan-2-ol and (S)-1-(5-chloro-2-methylphenyl)butan-2-ol, according to the Cahn-Ingold-Prelog priority rules.

Enantiomers have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. They also exhibit different reactivity and binding affinity in the presence of other chiral molecules, which is of paramount importance in fields like pharmacology.

Diastereomerism occurs in molecules with two or more stereogenic centers. Since this compound has only one such center, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties.

Conformational Analysis and Stereodynamics

The stereodynamics of this compound are governed by the rotation around its single bonds, leading to various conformations with different energy levels.

The molecule has several key single bonds around which rotation can occur, primarily the C1-C2 bond of the butanol chain and the bond connecting the benzyl (B1604629) group to the C1 carbon. Rotation around the C1-C2 bond, in particular, leads to different staggered and eclipsed conformations.

Staggered Conformations: These are more stable (lower in energy) because the substituent groups are farther apart, minimizing steric strain. The three staggered conformations are referred to as anti and gauche. The anti conformation, where the largest groups (the substituted phenyl group and the ethyl group) are 180° apart, is generally the most stable. The two gauche conformations, where these groups are 60° apart, are typically higher in energy due to steric hindrance.

Eclipsed Conformations: These are high-energy transition states where the substituent groups on adjacent carbons are aligned, maximizing steric and torsional strain.

The relative populations of the staggered conformers at equilibrium depend on their energy differences. The rotational energy barrier is the energy required to move from one stable staggered conformer to another through an eclipsed transition state. For substituted alkanes, these barriers are typically in the range of 3-6 kcal/mol. msu.edu The specific barriers for this compound would be influenced by the size and electronic nature of its substituents.

The substituents on both the aromatic ring and the aliphatic chain significantly influence the molecule's preferred conformation.

Ortho-Methyl Group: The methyl group at the C2 position of the phenyl ring creates substantial steric hindrance. This "ortho-substituent" effect restricts the free rotation of the phenyl ring around its bond to the butanol chain. researchgate.net This forces the molecule to adopt a conformation where the bulky phenyl ring is oriented to minimize interaction with the substituents on the chiral C2 carbon.

Para-Chloro Group: The chloro group at the C5 position is distant from the chiral center and has a smaller steric impact than the ortho-methyl group. However, its electronegativity can influence the electronic properties of the aromatic ring, which may have a minor effect on intermolecular interactions and conformational preferences.

Methods for Enantiomeric Excess Determination and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater amounts than the other. researchgate.net It is calculated as the difference in the percentage of the major and minor enantiomers. researchgate.net

% ee = |(% Major Enantiomer) - (% Minor Enantiomer)|

Optical purity is an experimentally derived value that relates the specific rotation of a sample to the specific rotation of a pure enantiomer. For many practical purposes, enantiomeric excess and optical purity are considered equivalent.

Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating enantiomers and determining their purity. csfarmacie.cz The method relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule.

For a compound like this compound, a polysaccharide-based CSP would be highly effective. mdpi.comresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have chiral grooves and cavities. Enantiomers fit into these chiral environments differently, leading to different strengths of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The enantiomer that interacts more strongly with the CSP is retained longer in the column, resulting in separation.

A plausible chiral HPLC method for separating the enantiomers of this compound would involve a CSP like amylose tris(3-chloro-5-methylphenylcarbamate), which is known to be effective for molecules containing chloro and methyl substituted phenyl rings. mdpi.com

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value / Description |

| Column | Chiralpak® IG-U or similar amylose-based CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Principle | The (R) and (S) enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. The differing diastereomeric complexes formed between the enantiomers and the CSP lead to different retention times, allowing for their separation.

Research Findings:

While specific experimental data for the chiral GC separation of this compound is not extensively documented in publicly available literature, the general principles of chiral GC can be applied to predict a suitable analytical method. For the separation of alcoholic enantiomers like this compound, cyclodextrin-based CSPs are often employed. These are macrocyclic oligosaccharides that can form inclusion complexes with the analytes. The hydroxyl groups on the cyclodextrin (B1172386) can be derivatized to enhance enantioselectivity.

A hypothetical chiral GC method for the analysis of this compound could involve a column such as a Rt-βDEXsa or a Chirasil-Dex. The separation would be influenced by several factors including the type of carrier gas (commonly hydrogen or helium), the temperature program of the GC oven, and the flow rate. Optimization of these parameters is crucial to achieve baseline separation of the enantiomers. For instance, a typical temperature program might start at a lower temperature and ramp up to facilitate the separation of the enantiomers, which often have very similar boiling points.

Table 1: Hypothetical Chiral GC Parameters for Enantioseparation

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Hydrogen |

| Injection Mode | Split |

| Oven Program | Initial Temp: 120°C, Ramp: 2°C/min to 180°C |

| Detector | Flame Ionization Detector (FID) |

The resulting chromatogram would ideally show two distinct peaks corresponding to the (R)- and (S)-enantiomers, with the area under each peak being proportional to the concentration of that enantiomer in the sample. This allows for the determination of the enantiomeric excess (ee) of a given sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR), the enantiomers can be distinguished. CSRs are typically lanthanide complexes that can reversibly bind to the analyte, inducing significant changes in the chemical shifts of the protons near the binding site. The diastereomeric complexes formed between the enantiomers and the chiral reagent experience different magnetic environments, leading to separate signals in the NMR spectrum.

Research Findings:

Specific NMR studies employing chiral shift reagents for this compound are not readily found in the literature. However, the methodology is well-established for similar chiral alcohols. Lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Yb(hfc)₃ are common choices.

Upon addition of a CSR to a solution of racemic this compound in an appropriate NMR solvent (e.g., CDCl₃), the protons closest to the hydroxyl group (the stereocenter) would be expected to show the most significant separation in their chemical shifts. For example, the proton on the carbon bearing the hydroxyl group (C2-H) and the adjacent methyl and methylene (B1212753) protons would likely resolve into two sets of signals, one for each enantiomer. The integration of these separated signals allows for the quantification of the enantiomeric ratio.

Table 2: Expected ¹H NMR Chemical Shift Splitting with a Chiral Shift Reagent

| Proton | Original Shift (ppm, hypothetical) | Shift after CSR (ppm, hypothetical) |

| C2-H | ~3.8 | (R)-enantiomer: ~4.5, (S)-enantiomer: ~4.7 |

| C1-H₂ | ~2.8 | (R)-enantiomer: ~3.1, (S)-enantiomer: ~3.3 |

| C3-H₂ | ~1.6 | (R)-enantiomer: ~1.8, (S)-enantiomer: ~1.9 |

| C4-H₃ | ~0.9 | (R)-enantiomer: ~1.0, (S)-enantiomer: ~1.1 |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer and its mirror image will produce an ECD spectrum of equal magnitude but opposite sign. By comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry of the analyte can be determined.

Research Findings:

While a published ECD spectrum for this compound is not available, the methodology for its determination is well-defined. The process would involve dissolving the enantiomerically pure sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and recording its ECD spectrum.

Concurrently, computational methods, typically using time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectrum for one of the enantiomers, for instance, the (R)-enantiomer. This calculation involves first performing a conformational search to identify the low-energy conformers of the molecule. The ECD spectrum of each conformer is then calculated, and a Boltzmann-weighted average spectrum is generated.

A comparison of the experimental ECD spectrum with the calculated spectrum allows for the assignment of the absolute configuration. If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then that enantiomer is the (R)-enantiomer. A positive or negative Cotton effect at a specific wavelength in the experimental spectrum corresponding to a similar effect in the calculated spectrum provides strong evidence for the assigned configuration.

Computational and Theoretical Studies of 1 5 Chloro 2 Methylphenyl Butan 2 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral (torsional) angles.

For 1-(5-Chloro-2-methylphenyl)butan-2-ol, DFT calculations would reveal how the steric and electronic effects of the chloro, methyl, and butan-2-ol substituents influence the planarity of the benzene (B151609) ring and the orientation of the side chain. Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, particularly the C-C bonds in the butanol side chain. This analysis identifies the most energetically favorable conformer(s).

While specific research on this compound is not publicly available, a typical output of such a study would include a table of optimized geometric parameters.

Table 1: Illustrative Table of Calculated Geometric Parameters for this compound Note: Data is for illustrative purposes as specific studies are not available.

| Parameter | Calculated Value |

|---|---|

| C-Cl Bond Length (Å) | Data Not Available |

| O-H Bond Length (Å) | Data Not Available |

| C-O-H Bond Angle (°) | Data Not Available |

| Dihedral Angle (Cl-C-C-C) (°) | Data Not Available |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry used to explain molecular reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. edu.krd A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govedu.krd Conversely, a small gap suggests the molecule is more reactive. edu.krd For this compound, the energies of these orbitals would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydroxyl groups.

Table 2: Illustrative Table of Frontier Molecular Orbital Energies Note: Data is for illustrative purposes as specific studies are not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

A Molecular Electrostatic Potential (ESP) surface is a visual tool that maps the charge distribution of a molecule. It helps in predicting how a molecule will interact with other charged species. The ESP surface is colored to indicate different potential values: red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas denote regions that are relatively neutral.

For this compound, an ESP map would likely show negative potential (red) concentrated around the electronegative chlorine and oxygen atoms. Positive potential (blue) would be expected near the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The aromatic ring would exhibit a complex potential distribution due to the competing electronic effects of its substituents.

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge across the molecule. It is a vector quantity, having both magnitude (measured in Debye, D) and direction. A non-zero dipole moment indicates that the molecule is polar.

From the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. edu.krd These indices provide a more nuanced understanding than HOMO-LUMO analysis alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution; a molecule with a large HOMO-LUMO gap is considered "hard." edu.krd Softness is the reciprocal of hardness, and "soft" molecules are more reactive. edu.krd

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Fukui Functions: These are local reactivity descriptors that indicate which specific atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

For this compound, these indices would pinpoint the most reactive sites, such as the oxygen atom (nucleophilic) or specific carbons on the aromatic ring.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, single molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound, often placed in a simulated solvent box (e.g., water or an organic solvent), would allow for:

Conformational Sampling: Observing how the molecule flexes and rotates over time, providing a more realistic picture of its conformational flexibility than a static analysis.

Intermolecular Interactions: Studying how the molecule interacts with surrounding solvent molecules. This is key to understanding its solvation properties and how it might interact with other molecules in a mixture. For example, MD can model the formation and lifetime of hydrogen bonds between the hydroxyl group of the molecule and water molecules.

These simulations bridge the gap between theoretical single-molecule properties and behavior in a real-world chemical environment.

Theoretical Studies on Reaction Pathways and Transition States

No specific theoretical studies on the reaction pathways and transition states for the formation or transformation of this compound have been identified in the surveyed literature. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products.

Calculation of Activation Energies and Reaction Rate Constants

A search for calculated activation energies and reaction rate constants for reactions involving this compound yielded no specific data. The determination of these parameters is fundamental to understanding and predicting the kinetics of a chemical reaction. These calculations are typically performed using computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory.

Prediction of Regio- and Stereoselectivity

There are no available studies that computationally predict the regio- and stereoselectivity of reactions leading to or involving this compound. Such predictions are crucial in synthetic chemistry for designing reactions that yield a specific isomer of a product. These studies often employ computational models to evaluate the energies of different transition states, which in turn determine the preferred reaction outcome.

Computational Prediction of Spectroscopic Signatures for Stereochemical Assignment (e.g., calculated ECD, NMR)

No computational predictions of spectroscopic signatures for the stereochemical assignment of this compound were found. The computational prediction of spectra like Electronic Circular Dichroism (ECD) and Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the absolute configuration of chiral molecules. These methods involve calculating the spectroscopic properties of different stereoisomers and comparing them to experimental data.

Derivatization Strategies for Advanced Structural Elucidation and Reactivity Studies of 1 5 Chloro 2 Methylphenyl Butan 2 Ol

Chemical Derivatization for Enhanced Spectroscopic Analysis

Derivatization is often employed to improve the detection and characterization of molecules by spectroscopic methods. chromatographyonline.com For 1-(5-chloro-2-methylphenyl)butan-2-ol, this involves converting the alcohol into a derivative with more favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy or one that facilitates crystallization for X-ray analysis.

The conversion of the hydroxyl group of this compound into an ester or ether functionality can significantly aid in the interpretation of its NMR spectra. The introduction of an acyl or alkyl group can induce noticeable changes in the chemical shifts of nearby protons and carbons, resolving signal overlap and providing clearer structural information. nih.govresearchgate.net

Esterification is a common strategy, often achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). mdpi.commedcraveonline.comorganic-chemistry.org For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. This new acetyl group introduces distinct signals in both the ¹H and ¹³C NMR spectra and can help in assigning the stereochemistry of the chiral center at C-2.

Similarly, etherification, for example, through the Williamson ether synthesis, can also be utilized. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. The resulting ether will exhibit different spectral characteristics compared to the parent alcohol, aiding in detailed structural analysis.

Table 1: Representative Esterification and Etherification Reactions for NMR Analysis

| Derivative | Reagents | Purpose |

| Acetate Ester | Acetic Anhydride, Pyridine | Differentiate proton and carbon signals near the chiral center. |

| Benzoate Ester | Benzoyl Chloride, Pyridine | Introduce aromatic protons for NOE studies and signal dispersion. |

| Methyl Ether | Sodium Hydride, Methyl Iodide | Provide a stable derivative with a distinct methoxy (B1213986) signal. |

This table presents hypothetical derivatization reactions for this compound aimed at enhancing NMR spectral analysis.

X-ray crystallography provides definitive three-dimensional structural information, but it requires a well-ordered crystalline sample. mdpi.com this compound, being a relatively small and potentially oily compound, may not readily form crystals suitable for diffraction studies. mdpi.com Derivatization can be employed to introduce functionalities that promote crystallization.

A common approach is the formation of esters with aromatic carboxylic acids, such as 3,5-dinitrobenzoic acid. The resulting 3,5-dinitrobenzoate (B1224709) esters are often highly crystalline due to the strong intermolecular interactions, including π-stacking of the aromatic rings. The absolute configuration of the chiral center in the original alcohol can then be determined from the crystal structure of the derivative. acs.org

Other derivatizing agents that can induce crystallinity include phenylurethane, formed by reaction with phenyl isocyanate. The resulting urethane (B1682113) derivative often possesses a higher melting point and a greater propensity for crystallization.

Table 2: Crystalline Derivatives for X-ray Crystallography

| Derivative Type | Derivatizing Reagent | Rationale for Use |

| 3,5-Dinitrobenzoate Ester | 3,5-Dinitrobenzoyl chloride | Introduces polar nitro groups and aromatic rings, promoting crystal lattice formation. |

| Phenylurethane | Phenyl isocyanate | Forms a rigid, planar urethane linkage that can facilitate ordered packing. |

| Naphthylurethane | 1-Naphthyl isocyanate | Introduces a larger aromatic system to enhance intermolecular interactions. |

This table outlines potential crystalline derivatives of this compound suitable for X-ray crystallographic analysis.

Functional Group Interconversions for Synthetic Versatility

The chemical reactivity of this compound can be expanded through the interconversion of its existing functional groups. This enhances its utility as a building block in the synthesis of more complex molecules.

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. libretexts.org To enhance its reactivity, it can be converted into a better leaving group, such as a halide or a sulfonate ester. libretexts.orgmasterorganicchemistry.com

Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the secondary alcohol into the corresponding chloride or bromide, respectively. libretexts.org These reactions typically proceed with inversion of stereochemistry at the chiral center. Alternatively, reaction with hydrogen halides (HCl, HBr) can also yield the corresponding alkyl halides, often via an Sₙ1 mechanism for secondary benzylic alcohols. libretexts.org

Another strategy is the formation of sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride) or mesylates (from methanesulfonyl chloride). These are excellent leaving groups and can be displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities at the C-2 position.

Table 3: Conversion of the Hydroxyl Group

| Product | Reagent | Reaction Type |

| 1-(5-Chloro-2-methylphenyl)-2-chlorobutane | Thionyl Chloride (SOCl₂) | Nucleophilic Substitution |

| 1-(5-Chloro-2-methylphenyl)-2-bromobutane | Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution |

| 1-(5-Chloro-2-methylphenyl)butan-2-yl tosylate | p-Toluenesulfonyl chloride | Sulfonate Ester Formation |

This table details common reagents for converting the hydroxyl group of this compound into a better leaving group.

The substituted phenyl ring of this compound offers opportunities for further functionalization. The existing chloro and methyl groups direct incoming electrophiles to specific positions on the aromatic ring. For instance, electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, could be used to introduce additional substituents. The positions of these new substituents would be governed by the directing effects of the existing chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups.

Furthermore, the chloro-substituent itself can potentially be a site for modification through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although the conditions for such reactions can be harsh. More advanced techniques might involve metallation of the aromatic ring followed by reaction with an electrophile to introduce a new functional group with high regioselectivity. researchgate.netnih.gov

Preparation of Labeled Analogs for Mechanistic Investigations (e.g., Deuterium (B1214612) Labeling)

Isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms. acs.orgacs.org Deuterium (²H) is a commonly used isotope for such studies due to its distinct mass and NMR properties compared to protium (B1232500) (¹H). acs.org

Deuterium can be selectively introduced at various positions in the molecule. For example, reduction of the corresponding ketone, 1-(5-chloro-2-methylphenyl)butan-2-one, with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would place a deuterium atom at the C-2 position. This deuterated alcohol could then be used to study the mechanism of elimination or substitution reactions by tracking the fate of the deuterium label.

Alternatively, H/D exchange reactions can be used to label the aromatic ring or the methyl group under specific catalytic conditions. researchgate.netoup.com For instance, acid-catalyzed exchange with D₂O could lead to deuteration of the aromatic protons, while certain transition metal catalysts can facilitate the exchange of benzylic or methyl protons. researchgate.net These labeled compounds can provide insights into reaction pathways by revealing which C-H bonds are broken or formed during a chemical transformation. researchgate.net

Table 4: Potential Deuterium Labeling Strategies

| Labeled Position | Synthetic Method | Purpose of Labeling |

| C-2 | Reduction of 1-(5-chloro-2-methylphenyl)butan-2-one with NaBD₄ | Study of stereochemistry and mechanisms of reactions at the chiral center. |

| Aromatic Ring | Acid-catalyzed H/D exchange with D₂O | Investigate electrophilic aromatic substitution mechanisms. |

| Methyl Group | Transition-metal-catalyzed H/D exchange | Probe reactions involving the benzylic methyl group. |

This table illustrates possible methods for the deuterium labeling of this compound and the mechanistic questions that can be addressed with these labeled compounds.

Future Research Directions and Applications in Advanced Organic Synthesis

Development of Novel Highly Stereoselective Catalytic Systems for its Synthesis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, pivotal for the pharmaceutical and fine chemical industries. nih.govencyclopedia.pub Future research concerning 1-(5-Chloro-2-methylphenyl)butan-2-ol will undoubtedly focus on the development of highly stereoselective catalytic systems to control the formation of its chiral center. Key areas of investigation include transition metal catalysis, biocatalysis, and chemoenzymatic approaches.

Transition Metal Catalysis: Catalytic asymmetric reduction of the corresponding prochiral ketone, 1-(5-chloro-2-methylphenyl)butan-2-one, is the most direct route. Research in this area could explore novel chiral ligands for transition metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir). For instance, tandem catalysis systems, combining an acid catalyst with a chiral metal complex, could enable a one-pot synthesis from simpler starting materials like alkynes. rsc.org Another promising avenue is the dynamic kinetic resolution (DKR) of the racemic alcohol. This process combines a lipase (B570770) for enantioselective acylation with a metal catalyst (e.g., Ru or Pd complexes) for in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiomerically pure ester. mdpi.com

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for producing chiral alcohols. rsc.org Future work could involve screening for and engineering robust ADHs that can efficiently reduce 1-(5-chloro-2-methylphenyl)butan-2-one with high enantioselectivity (ee >99%). nih.gov Establishing efficient bienzyme systems, where a second enzyme like formate (B1220265) dehydrogenase (FDH) regenerates the required nicotinamide (B372718) cofactor (NADH or NADPH), is crucial for practical, large-scale synthesis. nih.gov

Table 1: Comparison of Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Catalyst Type | Key Features | Potential Advantages for Synthesis |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Uses simple hydrogen sources (e.g., isopropanol); mild reaction conditions. | High yields and enantioselectivities are achievable for a wide range of ketones. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Racemization Catalyst (e.g., Ru) | Converts a racemic alcohol into a single enantiomer of an ester derivative. mdpi.com | Can achieve >99% ee and quantitative yield from a racemic starting material. mdpi.com |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | High enantioselectivity (>99% ee); operates in aqueous media under mild conditions. rsc.org | Environmentally friendly; high specificity reduces byproducts. nih.gov |

| Chemoenzymatic Cascade | Chemical Catalyst + Enzyme | Combines multiple reaction steps in one pot without intermediate isolation. acs.org | Increased process efficiency and step economy. |

Exploration of Complex Multicomponent Reactions Incorporating the Compound's Core Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are powerful tools for building molecular complexity. nih.govfrontiersin.org Future research could explore the incorporation of the 5-chloro-2-methylphenyl scaffold into novel MCRs.

A key starting material for such explorations would be 5-chloro-2-methylbenzaldehyde (B1590299). This aldehyde could serve as the carbonyl component in a variety of well-known MCRs:

Ugi and Passerini Reactions: These isocyanide-based MCRs could be used to generate complex peptide-like scaffolds or α-acyloxy carboxamides, respectively. Using 5-chloro-2-methylbenzaldehyde would introduce this specific substituted aromatic ring into diverse molecular libraries.

Mannich and Petasis Reactions: These reactions form β-amino carbonyl compounds or their analogues. Incorporating the 5-chloro-2-methylphenyl moiety could lead to novel structures for evaluation in medicinal chemistry. nih.gov

Hantzsch or Biginelli-type Reactions: These reactions are classics for the synthesis of dihydropyridines and dihydropyrimidinones, respectively, which are privileged scaffolds in drug discovery.

The development of pseudo-five-component reactions (pseudo-5CRs) or other complex cascades could also be a fruitful area of research, allowing for the rapid assembly of highly functionalized molecules from simple precursors. nih.gov The goal would be to design one-pot processes that efficiently generate novel molecular architectures featuring the 1-(5-chloro-2-methylphenyl) core.

Utilization of this compound as a Chiral Building Block in Natural Product Synthesis

Chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the synthesis of complex target molecules, such as natural products and pharmaceuticals. researchgate.netnih.gov The enantiomers of this compound are potential chiral building blocks for the stereoselective synthesis of various complex targets. mdpi.com

The synthetic utility of this compound stems from its distinct functional groups:

Chiral Secondary Alcohol: The hydroxyl group can be used as a handle for further transformations. It can act as a nucleophile, be oxidized to a ketone, or be converted into a good leaving group for substitution reactions (e.g., with inversion of stereochemistry). This chiral center can direct the stereochemistry of subsequent reactions.

Substituted Aromatic Ring: The chloro and methyl groups on the phenyl ring allow for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or electrophilic aromatic substitution, enabling the construction of more elaborate molecular frameworks. nih.gov

While direct applications in total synthesis have yet to be reported, its structure is analogous to motifs found in various biologically active compounds. Future research could focus on employing this building block in the asymmetric synthesis of novel analogues of natural products or in diversity-oriented synthesis to create libraries of complex chiral molecules. mdpi.com

Investigations into Structure-Reactivity Relationships for Directed Chemical Transformations

A thorough understanding of the structure-reactivity relationships of this compound is essential for its strategic use in synthesis. The electronic and steric properties of its substituents will govern its reactivity.

Electronic Effects: The phenyl ring is substituted with a moderately electron-donating methyl group (CH₃) and an electron-withdrawing, ortho-para directing chloro group (Cl). The interplay of these groups influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution and its properties as a ligand in organometallic chemistry.

Steric Effects: The methyl group at the C2 position provides significant steric hindrance around the C1 position and one face of the aromatic ring. This steric bulk can be exploited to direct regioselectivity in reactions on the aromatic ring or to influence the stereochemical outcome of reactions at the benzylic position.

Hydroxyl Group Reactivity: The reactivity of the secondary alcohol is influenced by the adjacent bulky substituted phenyl group. This steric hindrance could affect the rates of esterification, oxidation, or other transformations at this center.

Future investigations could systematically quantify these effects through kinetic studies and linear free-energy relationships (LFERs), providing a predictive framework for its behavior in various chemical transformations.

Advanced Computational Modeling for Predictive Synthesis and Stereochemical Control

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting reaction outcomes and understanding mechanisms. nih.gov For this compound, advanced computational modeling could be applied in several key areas:

Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the transition states of catalytic asymmetric reduction pathways. By calculating the energy barriers for the formation of the (R) and (S) enantiomers with different chiral catalysts, researchers can predict which catalyst will provide the highest enantioselectivity, thus accelerating the discovery of optimal synthetic routes.

Understanding Biocatalysis: Molecular docking and molecular dynamics (MD) simulations can model the binding of the ketone precursor within the active site of an enzyme like a ketoreductase. nih.gov These models can elucidate the specific protein-substrate interactions responsible for stereochemical control and guide protein engineering efforts to create mutant enzymes with enhanced activity or altered selectivity for this specific substrate.

Predicting Reactivity: Computational models can predict sites of reactivity for electrophilic or nucleophilic attack on the molecule and forecast the outcomes of pericyclic or radical reactions, guiding the design of complex synthetic sequences. youtube.com

By combining computational predictions with experimental work, the development of synthetic methods targeting this compound can be made significantly more efficient and rational.

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-methylphenyl)butan-2-ol, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

- Grignard Reaction : Reacting 5-chloro-2-methylbenzaldehyde with a propylmagnesium bromide reagent, followed by acidic workup to yield the secondary alcohol. Temperature control (-10°C to 0°C) minimizes side reactions.

- Reduction of Ketone Precursors : Hydrogenation of 1-(5-chloro-2-methylphenyl)butan-2-one using NaBH4 or LiAlH4. Solvent choice (e.g., THF vs. ethanol) impacts reduction efficiency.

- Nucleophilic Substitution : Using 5-chloro-2-methylbenzyl chloride with a butanol-derived nucleophile. Catalytic KI or phase-transfer agents enhance reactivity.

Key parameters include reaction temperature, solvent polarity, and stoichiometric ratios. For example, excess Grignard reagent (>1.2 equiv) improves yield but risks diastereomer formation. PubChem data for analogous chlorophenyl alcohols suggest typical yields of 50–70% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The secondary alcohol proton (δ 1.5–2.0 ppm) appears as a multiplet due to coupling with adjacent CH2 groups. Aromatic protons (5-chloro-2-methylphenyl) show distinct splitting patterns (e.g., doublets for para-substituted Cl).

- ¹³C NMR : The alcohol-bearing carbon (C2) resonates at δ 70–75 ppm. Aromatic carbons adjacent to Cl and methyl groups appear downfield (δ 125–140 ppm).

- IR Spectroscopy : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the alcohol moiety. C-Cl and C-CH3 stretches appear at ~750 cm⁻¹ and ~1375 cm⁻¹, respectively.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (212.7 g/mol). Fragmentation patterns include loss of H2O (m/z 194.7) and cleavage of the butanol chain.

Cross-referencing with PubChem entries for structurally similar alcohols (e.g., chlorophenyl derivatives) ensures accurate peak assignment .

Q. What are the solubility and stability characteristics of this compound under different laboratory conditions?

Methodological Answer:

- Solubility :

- Polar solvents : Moderately soluble in ethanol and DMSO (5–10 mg/mL).

- Non-polar solvents : Highly soluble in dichloromethane and ethyl acetate (>20 mg/mL).

- Stability :

- Thermal : Decomposes above 150°C; store at 2–8°C.

- pH Sensitivity : Stable in neutral conditions but prone to acid-catalyzed dehydration under strongly acidic (pH < 3) or basic (pH > 10) conditions.

Data from PubChem for chlorinated aromatic alcohols indicate similar trends, with halogenated groups reducing water solubility .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound, and what chiral catalysts are effective?

Methodological Answer: Stereocontrol at the C2 alcohol center can be achieved via:

- Asymmetric Catalysis : Use of Evans’ oxazaborolidine catalysts in ketone reductions, achieving enantiomeric excess (ee) >90%.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the desired (R)- or (S)-alcohol unreacted.

Chiral HPLC (e.g., Chiralpak AD-H column) validates ee. Computational modeling (DFT) predicts transition-state geometries to guide catalyst selection .

Q. What computational chemistry approaches are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Cl substituent lowers HOMO energy, reducing aromatic ring reactivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters.

- Docking Studies : If investigating biological activity, dock the compound into protein targets (e.g., enzymes) using AutoDock Vina.

PubChem’s 3D conformer data (e.g., InChIKey) provide initial structural inputs for simulations .

Q. How should contradictory results in biological activity assays of this compound be resolved?

Methodological Answer:

- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products.

- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.

- Control Experiments : Include known inhibitors/agonists (e.g., ketoconazole for antifungal assays) to validate assay conditions.

Refer to protocols from studies on structurally related bioactive alcohols, such as imidazole derivatives, which emphasize rigorous controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products